N-(5-chloro-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(5-chloro-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide often involves cascade reactions and intermolecular annulations. For example, the intermolecular cascade annulation of N-(arylsulfonyl)acrylamides with dual alkyl C(sp3)-H bonds produces indanes and pyrrolidin-2-ones through a sequence of C-H bond functionalization, aryl migration, and desulfonylation, highlighting the complexity and versatility of synthetic routes available for acrylamide derivatives (Hu et al., 2017).
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is critical for their chemical reactivity and physical properties. For instance, the synthesis and structure-activity relationships of various acrylamide derivatives have been explored, revealing how substitutions on the acrylamide moiety affect their biological activity and physical properties (Nishikawa et al., 1989). These studies demonstrate the importance of molecular structure in determining the compound's overall characteristics.
Chemical Reactions and Properties
Acrylamide derivatives engage in a variety of chemical reactions, offering a range of functionalities. For example, the Tf2O-mediated cyclization of α-acyl-β-(2-aminopyridinyl)acrylamides to N-substituted 4H-pyrido[1,2-a]pyrimidin-4-imines showcases the reactivity of acrylamide derivatives under specific conditions, leading to the formation of complex heterocyclic structures (Rao et al., 2020). These reactions are essential for developing new materials and pharmaceuticals.
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as thermoresponsiveness, are of great interest. Poly(N-isopropylacrylamide-co-acrylamide) copolymers, for instance, exhibit a sharp phase transition temperature around physiological conditions, making them ideal for biomedical applications (Fundueanu et al., 2009). Understanding these properties is crucial for designing materials with specific applications.
Chemical Properties Analysis
The chemical properties of this compound and related compounds are determined by their functional groups and molecular structure. For instance, the presence of acrylamide groups can facilitate various bond-forming reactions, including polymerizations and cross-linking reactions, which are fundamental for creating polymeric materials with desired characteristics. The synthesis and evaluation of antimicrobial activity of some new 3-(pyrrol-4-yl)acrylamide derivatives highlight the potential of acrylamide derivatives in developing new antimicrobial agents (Kemskyi et al., 2023).
properties
IUPAC Name |
(E)-N-(5-chloropyridin-2-yl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-12(2)14-6-3-13(4-7-14)5-10-17(21)20-16-9-8-15(18)11-19-16/h3-12H,1-2H3,(H,19,20,21)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMKVJKQUSDBRH-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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